molecular formula NaHO3S<br>NaHSO3<br>C14H17NO4S B1675200 Leucoson CAS No. 1950-36-3

Leucoson

Cat. No. B1675200
CAS RN: 1950-36-3
M. Wt: 295.36 g/mol
InChI Key: VTEWQLLYCXLCRD-UHFFFAOYSA-N
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Description

Leucoson is a potent anti-inflammatory compound widely used in the drug development of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease . It is also known as 2-(2-Phenylethylacetate)-4-carboxylthiazolidine .


Molecular Structure Analysis

Leucoson has the molecular formula C14H17NO4S and a molecular weight of 295.36 . The IUPAC name for Leucoson is 2-(2-ethoxy-2-oxo-1-phenylethyl)-1,3-thiazolidine-4-carboxylic acid .


Physical And Chemical Properties Analysis

Leucoson is a white crystalline powder . It has a molecular weight of 295.35 and its formula is C14H17NO4S . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

Scientific Research Applications

Vaccine Against Feline Leukaemia

Leucogen is a highly purified vaccine against feline leukaemia produced by genetic engineering . It is used for the active immunisation of cats from eight weeks of age against feline leukaemia for the prevention of persistent viraemia and clinical signs of the related disease .

Genetic Engineering

The sequence of the envelope protein of FeLV was introduced via a plasmid in an appropriate Escherichia coli . This process is a part of the genetic engineering applications of Leucogen.

Protein Expression

FeLV envelope p45 protein is initially expressed in large quantities in inclusion bodies . These bodies are extracted and thoroughly purified. This shows the role of Leucogen in protein expression.

Recombinant DNA Technology

Leucogen contains a valence against feline leukemia virus developed by means of recombinant DNA technology . This highlights its application in the field of recombinant DNA technology.

l-Leucine Production

The production of l-leucine was improved by the disruption of ltbR encoding transcriptional regulator and overexpression of the key genes (leuAilvBNCE) of the l-leucine biosynthesis pathway in Corynebacterium glutamicum XQ-9 . This indicates the role of Leucogen in enhancing l-leucine production.

Redox Flux Improvement

In Corynebacterium glutamicum, the redox flux was improved for enhanced l-leucine production . This demonstrates the application of Leucogen in altering the redox flux for improved production of l-leucine.

Future Directions

Leucoson is currently used in the drug development of various autoimmune diseases . Given its potent anti-inflammatory properties, future research may explore its potential in treating other inflammatory conditions.

properties

IUPAC Name

2-(2-ethoxy-2-oxo-1-phenylethyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-2-19-14(18)11(9-6-4-3-5-7-9)12-15-10(8-20-12)13(16)17/h3-7,10-12,15H,2,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBMTQVSHNQIFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1NC(CS1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20941264
Record name 2-(2-Ethoxy-2-oxo-1-phenylethyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leucogen

CAS RN

1950-36-3
Record name Leyk
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001950363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1950-36-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400257
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Ethoxy-2-oxo-1-phenylethyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEUCOGEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZB58O726V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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